molecular formula C₁₂H₁₃N₃O₂ B021086 Isocarboxazid CAS No. 59-63-2

Isocarboxazid

Cat. No. B021086
CAS RN: 59-63-2
M. Wt: 231.25 g/mol
InChI Key: XKFPYPQQHFEXRZ-UHFFFAOYSA-N
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Description

Isocarboxazid is an antidepressant medication, specifically a monoamine oxidase inhibitor, primarily used in the treatment of depression and anxiety disorders.

Synthesis Analysis

The synthesis of Isocarboxazid involves complex chemical processes. For instance, Schwartz (1960) described the synthesis of C14-labeled Isocarboxazid, emphasizing its rapid absorption and distribution in rats (Schwartz, 1960).

Molecular Structure Analysis

The molecular structure of Isocarboxazid, determined through X-ray diffraction and IR analysis, reveals that it consists of benzene and isoxazoles rings, which are not coplanar. The compound shows some bond lengths and angles distortions due to π-electron delocalization and strain (İde, Topaçli, & Bayari, 1996).

Chemical Reactions and Properties

Isocarboxazid undergoes various chemical reactions in the body. For example, its metabolism in rat liver homogenates leads to the formation of benzylhydrazine as a major product (Schwartz, 1961). Its enzymatic hydrolysis in guinea pig liver reveals specific properties such as enzyme inhibition by certain metal ions and stability at cold temperatures (Satoh & Moroi, 1972).

Physical Properties Analysis

The physical properties of Isocarboxazid, such as its stability and solubility, are significant for its pharmaceutical applications. The stability of the purified enzyme that hydrolyzes Isocarboxazid indicates the drug's stability in biological systems (Satoh & Moroi, 1972).

Chemical Properties Analysis

Isocarboxazid's chemical properties, like its reactivity and interaction with other substances, play a crucial role in its effectiveness and safety. For instance, its reaction with p-dimethylaminocinnamaldehyde has been used for its spectrophotometric determination, highlighting its chemical reactivity (El-Kommos, 1988).

Scientific Research Applications

Isocarboxazid is a monoamine oxidase inhibitor (MAOI) used in the treatment of several disorders . Here are some of its applications:

  • Major Depression

    • Application : Isocarboxazid is used to treat enduring and debilitating symptoms of depression following inadequate clinical response to other antidepressant drugs .
    • Method : It acts by inactivating the enzyme monoamine oxidase, which is involved in the catabolism of several key neurotransmitters, including norepinephrine, serotonin, and dopamine .
    • Results : The increase of one or more monoamines is the basis for the antidepressant activity of MAO inhibitors like isocarboxazid .
  • Dysthymic Disorder

    • Application : Isocarboxazid is used in the treatment of dysthymic disorder, a type of chronic depression .
    • Method : Similar to its use in major depression, it works by inhibiting the enzyme monoamine oxidase .
    • Results : The outcomes of this treatment can vary, but it generally helps to alleviate the symptoms of this disorder .
  • Atypical Disorder

    • Application : Isocarboxazid is also used in the treatment of atypical disorder .
    • Method : It works by increasing the levels of certain chemicals in the brain .
    • Results : This can help to improve mood and reduce the symptoms of atypical disorder .
  • Panic Disorder

    • Application : Isocarboxazid is used in the treatment of panic disorder .
    • Method : It works by affecting certain natural substances in the brain .
    • Results : This can help to decrease the frequency and severity of panic attacks .
  • Phobic Disorders

    • Application : Isocarboxazid is used in the treatment of phobic disorders .
    • Method : It works by affecting certain natural substances in the brain .
    • Results : This can help to reduce the symptoms of phobic disorders .
  • Social Anxiety Disorder

    • Application : Isocarboxazid can be used to treat social anxiety disorder . This disorder is characterized by a significant amount of fear in certain or all social situations, causing considerable distress and impaired ability to function in parts of daily life .
    • Method : Isocarboxazid works by increasing the levels of certain chemicals in the brain .
    • Results : This can help to reduce the symptoms of social anxiety disorder .
  • Bulimia Nervosa

    • Application : Isocarboxazid is sometimes used in the treatment of bulimia nervosa , an eating disorder characterized by episodes of binge eating followed by compensatory behaviors .
    • Method : It works by affecting certain natural substances in the brain .
    • Results : This can help to reduce the symptoms of bulimia nervosa .
  • Post-Traumatic Stress Disorder (PTSD)

    • Application : Isocarboxazid is used in the treatment of PTSD , a disorder characterized by failure to recover after experiencing or witnessing a terrifying event .
    • Method : It works by affecting certain natural substances in the brain .
    • Results : This can help to reduce the symptoms of PTSD .
  • Obsessive-Compulsive Disorder (OCD)

    • Application : Isocarboxazid can be used to treat obsessive-compulsive disorder . OCD is a chronic disorder in which a person has uncontrollable, reoccurring thoughts (obsessions) and behaviors (compulsions) that he or she feels the urge to repeat over and over .
    • Method : Isocarboxazid works by increasing the levels of certain chemicals in the brain .
    • Results : This can help to reduce the symptoms of OCD .
  • Bipolar Disorder

    • Application : Isocarboxazid is sometimes used in the treatment of bipolar disorder , a mental health disorder that causes extreme mood swings that include emotional highs (mania or hypomania) and lows (depression) .
    • Method : It works by affecting certain natural substances in the brain .
    • Results : This can help to reduce the symptoms of bipolar disorder .
  • Attention Deficit Hyperactivity Disorder (ADHD)

    • Application : Isocarboxazid is used in the treatment of ADHD , a brain disorder marked by an ongoing pattern of inattention and/or hyperactivity-impulsivity that interferes with functioning or development .
    • Method : It works by affecting certain natural substances in the brain .
    • Results : This can help to reduce the symptoms of ADHD .

Safety And Hazards

Isocarboxazid may cause severe dizziness, fainting, diarrhea, swelling of feet and lower legs, fast or pounding heartbeat, unusual excitement or nervousness, mood swings, decreased urine output, blurred vision, muscle twitching during sleep, trouble sleeping, decreased sexual ability, drowsiness, mild headache, change in appetite, weight gain, increased sweating, weakness, trembling, chills, constipation, and dry mouth . It is toxic if swallowed .

properties

IUPAC Name

N'-benzyl-5-methyl-1,2-oxazole-3-carbohydrazide
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InChI

InChI=1S/C12H13N3O2/c1-9-7-11(15-17-9)12(16)14-13-8-10-5-3-2-4-6-10/h2-7,13H,8H2,1H3,(H,14,16)
Source PubChem
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InChI Key

XKFPYPQQHFEXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
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DSSTOX Substance ID

DTXSID4023171
Record name Isocarboxazid
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Molecular Weight

231.25 g/mol
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Physical Description

Solid
Record name Isocarboxazid
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Boiling Point

394.5ºC at 760 mmHg
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Solubility

Very slightly soluble in hot water, 2.24e-01 g/L
Record name Isocarboxazid
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Mechanism of Action

Isocarboxazid works by irreversibly blocking the action of monoamine oxidases (MAO) in the nervous system. MAO subtypes A and B are involved in the metabolism of serotonin and catecholamine neurotransmitters such as epinephrine, norepinephrine, and dopamine. Isocarboxazid, as a nonselective MAO inhibitor, binds irreversibly to monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). Isocarboxacid, like other monoamine oxidase inhibitors, are unique psychopharmacological agents whose clinical effect is related to the direct action of the monoamine oxidases to transform them into reactive metabolites.
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Product Name

Isocarboxazid

CAS RN

59-63-2
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Melting Point

105-106 °C, 105 - 106 °C
Record name Isocarboxazid
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Record name Isocarboxazid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,580
Citations
V Van den Eynde, WR Abdelmoemin, MM Abraham… - CNS …, 2023 - cambridge.org
This article is a clinical guide which discusses the “state-of-the-art” usage of the classic monoamine oxidase inhibitor (MAOI) antidepressants (phenelzine, tranylcypromine, and …
Number of citations: 19 www.cambridge.org
M Holm, JK Larsen, K Ishtiak-Ahmed… - Journal of Clinical …, 2022 - journals.lww.com
… The 5-year treatment history of the isocarboxazid … isocarboxazid use was examined by multivariate conditional logistic regression. Findings/Results: We identified 1455 isocarboxazid …
Number of citations: 1 journals.lww.com
M Moser, B Brodoff, H Bakan, A Miller - JAMA, 1961 - jamanetwork.com
… In some instances it appeared that the use of isocarboxazid may have actually enhanced the effect … The isocarboxazid used in this study was supplied as Marplan by Dr. Jack Howard of …
Number of citations: 9 jamanetwork.com
JRT Davidson, EL Giller, S Zisook… - Archives of general …, 1988 - jamanetwork.com
… a multicenter, double-blind study of isocarboxazid and placebo in 174 depressed outpatients. Reports of selected outcome measures have already shown isocarboxazid to be more …
Number of citations: 115 jamanetwork.com
BC Rudy, BZ Senkowski - Analytical Profiles of Drug Substances, 1973 - Elsevier
… Isocarboxazid occurs as a white crytalline powder. It has a slight, characteristic odor. Isocarboxazid exhibits no optical activity. Isocarboxazid is stable when present in crystalline form. …
Number of citations: 0 www.sciencedirect.com
S İde, A Topacli, S Bayari - Crystal Research and Technology, 1996 - Wiley Online Library
… Isocarboxazid (Fig. 1) is an antidepressant drug and a … In the present work, the structure elucidation of isocarboxazid has been … assignments of the various modes in the isocarboxazid. …
Number of citations: 2 onlinelibrary.wiley.com
J Davidson, R Miller, CD Turnbull, M Belyea… - Journal of affective …, 1984 - Elsevier
… received 30 mg isocarboxazid per day, and 15 of whom received 50 mg isocarboxazid per day. … This study showed that 50 mg isocarboxazid is significantly more effective than 30 mg in …
Number of citations: 20 www.sciencedirect.com
GG Brune, HE Himwich - Science, 1961 - science.org
In longitudal studies on psychiatric patients receiving therapeutic doses of reserpine and isocarboxazid, singly or in combination, we observed that the aggravation of psychotic …
Number of citations: 21 www.science.org
K Moroi, T Satoh - Biochemical pharmacology, 1975 - Elsevier
Characteristics of a liver microsomal amidase with isocarboxazid (ISOC) as substrate were compared to characteristics of a liver microsomal esterase with procaine (PROC) as substrate…
Number of citations: 73 www.sciencedirect.com
BA Conley, GF Sewack, MJ Egorin… - Cancer chemotherapy …, 1991 - Springer
… two doses of isocarboxazid and developed seizures at … isocarboxazid. No CNS toxicity occurred in animals that were treated with HMBA and placebo. We conclude that isocarboxazid …
Number of citations: 5 link.springer.com

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